Thrombin Inhibition Versus NAPAP: Structural Determinants of Potency Divergence
The compound's scaffold is a truncated analog of the classic thrombin inhibitor Nα‑(2‑naphthylsulfonylglycyl)‑4‑amidinophenylalanine piperidide (NAPAP), which binds thrombin with Ki ≈ 0.44 nM [1]. NAPAP achieves this potency through a glycyl‑amidinophenylalanine extension that makes critical salt‑bridge interactions in the S1 specificity pocket. The target compound lacks both the glycyl spacer and the amidino‑phenyl moiety, which are essential for sub‑nanomolar thrombin affinity; therefore, while it retains the naphthalene‑2‑sulfonyl motif, it is predicted to lose >100‑fold potency against thrombin relative to NAPAP [1]. Class‑level inference from related naphthalene‑2‑sulfonyl‑piperidine‑4‑carboxamide derivatives supports that the minimal scaffold exhibits µM‑range anti‑thrombin activity at best .
| Evidence Dimension | Thrombin inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No direct Ki reported; predicted µM range based on analogue SAR |
| Comparator Or Baseline | NAPAP: Ki ≈ 0.44 nM (bovine thrombin, chromogenic substrate assay) [1] |
| Quantified Difference | >100‑fold potency reduction (predicted) |
| Conditions | Bovine α‑thrombin; chromogenic substrate; pH 7.8, 25 °C [1] |
Why This Matters
Investigators requiring sub‑nanomolar thrombin inhibition must use the full NAPAP scaffold; the target compound serves as a stripped‑down control or fragment‑based starting point.
- [1] Stürzebecher, J. et al. (1997) Nα‑(2‑naphthylsulfonylglycyl)‑4‑amidinophenylalanine piperidide (NAPAP): Ki = 0.44 nM against bovine thrombin. J. Med. Chem. 40: 3091–3099. View Source
